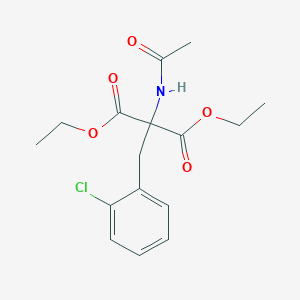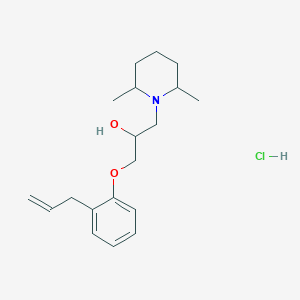
5-propyl-N-3-pyridinyl-3-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-propyl-N-3-pyridinyl-3-thiophenecarboxamide, also known as PTZ-343, is a chemical compound that has been extensively studied for its potential therapeutic applications. PTZ-343 belongs to a class of compounds called positive allosteric modulators (PAMs), which are known to enhance the activity of certain receptors in the brain.
Aplicaciones Científicas De Investigación
5-propyl-N-3-pyridinyl-3-thiophenecarboxamide has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. One of the main areas of research has been its potential as a treatment for cognitive deficits associated with Alzheimer's disease. This compound has been shown to enhance cognitive function in animal models of Alzheimer's disease, and further research is ongoing to explore its potential as a therapeutic agent.
Mecanismo De Acción
5-propyl-N-3-pyridinyl-3-thiophenecarboxamide works by binding to a specific site on the alpha7 nicotinic acetylcholine receptor (α7nAChR), which is a receptor that is involved in cognitive function and memory formation. By binding to this receptor, this compound enhances its activity, leading to improved cognitive function.
Biochemical and physiological effects:
In addition to its effects on cognitive function, this compound has also been shown to have other biochemical and physiological effects. For example, it has been shown to increase the release of certain neurotransmitters, such as acetylcholine and glutamate, which are involved in cognitive function and memory formation. This compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of neurological and psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-propyl-N-3-pyridinyl-3-thiophenecarboxamide in lab experiments is its specificity for the α7nAChR receptor, which allows for targeted modulation of this receptor. However, one limitation is that this compound has a relatively short half-life, which may limit its effectiveness in certain experiments.
Direcciones Futuras
There are several future directions for research on 5-propyl-N-3-pyridinyl-3-thiophenecarboxamide. One area of research is to explore its potential as a therapeutic agent for other neurological and psychiatric disorders, such as schizophrenia and depression. Another area of research is to explore the potential of this compound in combination with other drugs or therapies, such as cognitive training or physical exercise. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on the brain and cognitive function.
Métodos De Síntesis
5-propyl-N-3-pyridinyl-3-thiophenecarboxamide can be synthesized using a multi-step process involving several chemical reactions. The first step involves the reaction of 3-thiophenecarboxylic acid with propylamine to form 5-propyl-3-thiophenecarboxamide. This intermediate product is then reacted with 3-bromopyridine to form the final product, this compound.
Propiedades
IUPAC Name |
5-propyl-N-pyridin-3-ylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-2-4-12-7-10(9-17-12)13(16)15-11-5-3-6-14-8-11/h3,5-9H,2,4H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSOHVXVSRIVJRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CS1)C(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-6-hydroxynicotinamide](/img/structure/B5124308.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B5124324.png)
![3-(2-chlorophenyl)-N-{2-[(isopropylamino)carbonyl]phenyl}-5-methyl-4-isoxazolecarboxamide](/img/structure/B5124333.png)


![(2R*,6S*)-4-(1-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)-2,6-dimethylmorpholine](/img/structure/B5124346.png)
![N-(5-{[(4-methylphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B5124350.png)
![4-bromo-3-{[(3-hydroxyphenyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide](/img/structure/B5124358.png)
![3-(3,4-dichlorophenyl)-5-[(5-iodo-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B5124383.png)
![2-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B5124397.png)
![2-(4-methylbenzoyl)-3-(trifluoromethyl)-2,3,3a,4,5,6,7,8-octahydrocyclohepta[c]pyrazol-3-ol](/img/structure/B5124402.png)